L-Phenylalanine, N-(1-oxodecyl)-
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Overview
Description
L-Phenylalanine, N-(1-oxodecyl)- is a derivative of the amino acid L-phenylalanine. It is characterized by the presence of a decanoyl group attached to the nitrogen atom of the phenylalanine molecule. This compound has a molecular formula of C19H29NO3 and a molecular weight of 319.4 g/mol. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Phenylalanine, N-(1-oxodecyl)- typically involves the acylation of L-phenylalanine with decanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of L-Phenylalanine, N-(1-oxodecyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions. The product is purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: L-Phenylalanine, N-(1-oxodecyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The decanoyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acylation reactions typically use acyl chlorides or anhydrides in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various acyl derivatives.
Scientific Research Applications
L-Phenylalanine, N-(1-oxodecyl)- is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including its effects on neurotransmitter levels and its use in drug development.
Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of L-Phenylalanine, N-(1-oxodecyl)- involves its interaction with various molecular targets and pathways. It is known to influence the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine. The compound acts as a precursor in the biosynthesis of these neurotransmitters, thereby affecting their levels in the body. Additionally, it may interact with enzymes involved in amino acid metabolism, modulating their activity and influencing metabolic pathways .
Comparison with Similar Compounds
L-Phenylalanine: The parent compound, an essential amino acid involved in protein synthesis.
N-Acetyl-L-Phenylalanine: A derivative with an acetyl group instead of a decanoyl group.
L-Tyrosine: Another amino acid that is a precursor to neurotransmitters and shares similar metabolic pathways.
Uniqueness: L-Phenylalanine, N-(1-oxodecyl)- is unique due to the presence of the decanoyl group, which imparts distinct chemical properties and reactivity. This modification can influence the compound’s solubility, stability, and interaction with biological molecules, making it valuable for specific research applications .
Properties
CAS No. |
26060-97-9 |
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Molecular Formula |
C19H29NO3 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
(2S)-2-(decanoylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C19H29NO3/c1-2-3-4-5-6-7-11-14-18(21)20-17(19(22)23)15-16-12-9-8-10-13-16/h8-10,12-13,17H,2-7,11,14-15H2,1H3,(H,20,21)(H,22,23)/t17-/m0/s1 |
InChI Key |
BPZWMTJHFOPXCT-KRWDZBQOSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O |
SMILES |
CCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O |
sequence |
F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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